n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12979665
InChI: InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC12979665

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide -

Specification

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)
Standard InChI Key MKEQVJOEZCTECE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide consists of two primary subunits:

  • Benzo[d]imidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, contributing to hydrogen-bonding capabilities and planar geometry.

  • 4-Methylbenzenesulfonamide: A sulfonamide group attached to a methyl-substituted benzene ring, enhancing hydrophobicity and potential protein-binding interactions.

The compound’s structural uniqueness lies in the covalent linkage between the benzo[d]imidazole’s 2-position nitrogen and the sulfonamide group, creating a conjugated system that may influence electronic distribution and biological activity .

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC14H13N3O2S\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight287.34 g/mol
Exact Mass287.072 g/mol
LogP (Partition Coefficient)Estimated 3.2–3.6
Topological Polar Surface Area87.7 Ų

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-likeness . The polar surface area further supports potential interactions with biological targets, particularly enzymes or receptors with hydrophobic binding pockets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide typically involves multi-step reactions, as inferred from analogous benzimidazole-sulfonamide hybrids :

Step 1: Formation of Benzo[d]imidazole Core

  • Condensation of o-phenylenediamine with formic acid under reflux yields 1H-benzo[d]imidazole .

  • Subsequent functionalization at the 2-position nitrogen is achieved via nucleophilic substitution or coupling reactions.

Step 2: Sulfonamide Incorporation

  • Reaction of 4-methylbenzenesulfonyl chloride with the 2-amino group of benzo[d]imidazole in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.

  • Purification via recrystallization or column chromatography ensures high purity (>95%) .

Key Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or ethanol.

  • Temperature: 80–100°C under microwave irradiation for accelerated kinetics .

  • Catalysts: Oxidizing agents (e.g., oxone) for intermediate stabilization .

Spectroscopic Characterization

  • IR Spectroscopy: Absorption bands at 1670–1699 cm1^{-1} confirm the presence of C=O and S=O stretches .

  • 1^1H NMR: Distinct signals include:

    • δ 2.45 ppm (s, 3H, CH3_3 from toluene sulfonamide).

    • δ 7.20–8.10 ppm (m, 8H, aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 287.07 ([M+H]+^+) aligns with the exact mass.

Biological Activities and Mechanisms

Antimicrobial Activity

While direct data on the compound is limited, sulfonamide-containing benzimidazoles show broad-spectrum activity:

  • Bacterial Targets: Inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme.

  • Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans .

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA-IX): Sulfonamides are known CA-IX inhibitors, relevant in hypoxic tumor microenvironments.

  • BRAF Kinase: Benzimidazole-pyrimidine hybrids (e.g., compound 12l) inhibit V600EBRAF with IC50_{50} values as low as 0.49 μM .

Comparative Analysis with Structural Analogs

The table below highlights structural and functional differences between N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide and related compounds:

Compound NameKey FeaturesBiological Activity
N-(1H-Benzo[d]imidazol-2-yl)acetamideAcetamide linker instead of sulfonamideModerate antimicrobial activity
4-MethylbenzenesulfonamideLacks benzimidazole ringClassic sulfa drug activity
VemurafenibBenzimidazole-pyrimidine hybridBRAF inhibitor (IC50_{50} 0.49 μM)

The dual functionality of N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide enhances target affinity compared to analogs with single pharmacophores.

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